Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate
Description
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is a sulfur-containing acetamide derivative featuring a methyl ester, a thioether linkage, and a 2-(trifluoromethyl)phenylamino substituent. This compound’s structure combines electron-withdrawing (trifluoromethyl) and hydrogen-bonding (amide) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNKFPNMIHMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate typically involves multiple steps:
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Formation of the Amide Linkage: : The initial step often involves the reaction of 2-(trifluoromethyl)aniline with an appropriate acylating agent to form the corresponding amide. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.
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Thioether Formation: : The next step involves the introduction of the thioether group. This can be done by reacting the amide with a thiol, such as ethanethiol, in the presence of a base like sodium hydride or potassium carbonate.
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Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst, such as sulfuric acid, yields this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can be reduced at the carbonyl group to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Amines or alcohols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, esters with different alkoxy groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. A study evaluating several analogs found that modifications to the amino group can enhance antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
| Cytokine | Effect of Compound |
|---|---|
| TNF-alpha | Decreased production |
| IL-6 | Reduced secretion |
This anti-inflammatory activity highlights its therapeutic potential in conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Activity
The anticancer properties of methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate have also been explored. In vitro studies using various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
The mechanism of action appears to involve apoptosis induction, making this compound a candidate for further development in cancer therapy.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, showing enhanced activity compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR)
An SAR analysis revealed that modifications to the trifluoromethyl group significantly impacted the biological activity of the compound. Substituents that enhance lipophilicity were found to improve antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity.
Mechanism of Action
The mechanism by which Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thioether and amide functionalities can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r)
- Key Features : This compound replaces the methyl ester with an ethyl group and positions the trifluoromethyl group at the para-position of the phenyl ring.
- Synthesis : Prepared via a one-pot reaction using ethyl 2-oxoacetate, 4-(trifluoromethyl)aniline, and TBHP in CH₃CN at 80°C for 6 hours, yielding 72% .
b) Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate
- Key Features : Contains a methoxy and methyl group on the phenyl ring instead of trifluoromethyl.
- Properties : The electron-donating methoxy group may increase solubility in polar solvents compared to the electron-withdrawing trifluoromethyl group .
c) Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
- Key Features : Incorporates a thiazole ring, piperazine, and ureido group, resulting in higher molecular complexity.
- Synthesis Yield : 89.1%, suggesting that bulkier substituents or heterocycles may improve reaction efficiency under similar conditions .
Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 132115-87-8
- Molecular Formula : C10H7F3O3S
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have been shown to inhibit viral entry by interacting with viral proteins, thus preventing attachment to host cells. In particular, a study highlighted that compounds with a trifluoromethyl group can enhance antiviral activity against viruses such as HIV and SARS-CoV-2 through multivalent interactions that disrupt viral functions .
Antitumor Activity
This compound has also been investigated for its potential antitumor effects. In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by signaling pathways associated with cell survival and growth regulation .
The biological activity of this compound may be attributed to its ability to modulate key cellular pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling, which is crucial for cancer progression.
- Interaction with Proteins : The trifluoromethyl group enhances lipophilicity, allowing better interaction with cellular membranes and proteins involved in viral entry and tumor growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
